molecular formula C6H11NO B2736165 2-Aminohex-4-yn-1-ol CAS No. 1343594-61-5

2-Aminohex-4-yn-1-ol

Cat. No.: B2736165
CAS No.: 1343594-61-5
M. Wt: 113.16
InChI Key: SCELGGPWOLAFFS-UHFFFAOYSA-N
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Description

2-Aminohex-4-yn-1-ol is an organic compound with the molecular formula C6H11NO. It is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a hexynyl chain. This compound is of interest in various fields of research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminohex-4-yn-1-ol typically involves the reaction of 5-chloro-1-pentyne with ammonia or an amine under controlled conditions. One common method includes the following steps:

    Preparation of 5-chloro-1-pentyne: This can be synthesized from 1-pentyne through chlorination.

    Amination Reaction: The 5-chloro-1-pentyne is then reacted with ammonia or an amine in the presence of a suitable catalyst to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions: 2-Aminohex-4-yn-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The triple bond can be reduced to a double or single bond.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with a halogen.

Major Products:

    Oxidation: Formation of 2-aminohex-4-yn-1-one.

    Reduction: Formation of 2-aminohex-4-en-1-ol or 2-aminohexan-1-ol.

    Substitution: Formation of 2-aminohex-4-yn-1-halide.

Scientific Research Applications

2-Aminohex-4-yn-1-ol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a probe in studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Aminohex-4-yn-1-ol involves its interaction with various molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and participate in nucleophilic attacks. These interactions can modulate enzyme activity, influence biochemical pathways, and alter cellular functions.

Comparison with Similar Compounds

    2-Aminohex-2-yn-1-ol: Similar structure but with the triple bond at a different position.

    2-Aminohex-5-yn-1-ol: Similar structure but with the triple bond at the terminal position.

    2-Aminohex-4-en-1-ol: Similar structure but with a double bond instead of a triple bond.

Uniqueness: 2-Aminohex-4-yn-1-ol is unique due to the specific positioning of the amino and hydroxyl groups along with the triple bond. This unique structure imparts distinct reactivity and properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-aminohex-4-yn-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-2-3-4-6(7)5-8/h6,8H,4-5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCELGGPWOLAFFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCC(CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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